molecular formula C7H5BrClF B1524915 1-Bromo-4-chloro-5-fluoro-2-methylbenzene CAS No. 1067882-53-4

1-Bromo-4-chloro-5-fluoro-2-methylbenzene

Cat. No. B1524915
M. Wt: 223.47 g/mol
InChI Key: AKYAOPGWEAILOD-UHFFFAOYSA-N
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Description

1-Bromo-4-chloro-5-fluoro-2-methylbenzene is a chemical compound with the molecular formula C7H5BrClF. It has a molecular weight of 223.47 . The compound is typically stored in a dark, dry place at room temperature .


Molecular Structure Analysis

The InChI code for 1-Bromo-4-chloro-5-fluoro-2-methylbenzene is 1S/C7H5BrClF/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,1H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

1-Bromo-4-chloro-5-fluoro-2-methylbenzene is a liquid at room temperature .

Scientific Research Applications

Electrochemical Fluorination

Electrochemical fluorination of aromatic compounds, including halobenzenes, has been studied for its mechanism and side-reactions. This process is significant for the production of fluorinated compounds, which have diverse applications in pharmaceuticals, agrochemicals, and material science (Horio et al., 1996).

SNAr Reactions

The influence of steric and electronic effects on the mechanism of SNAr reactions in dimethyl sulphoxide has been explored. This research provides insights into how different substituents on benzenes, such as bromo, chloro, and fluoro groups, affect nucleophilic aromatic substitution reactions, which are crucial in synthesizing many organic compounds (Onyido & Hirst, 1991).

Synthesis of Triazole Derivatives

Research on the synthesis of 1,2,3-triazole derivatives of uracil and thymine has shown potential applications in corrosion inhibition. This demonstrates the utility of halobenzene derivatives in creating compounds that protect metals against acidic corrosion, which is important for industrial applications (Negrón-Silva et al., 2013).

Vibrational Spectra Analysis

The study of vibrational spectra of halobenzene cations offers insights into the electronic structure of these molecules, which is relevant for understanding their reactivity and stability. Such studies are fundamental in the fields of spectroscopy and quantum chemistry (Kwon, Kim, & Kim, 2002).

Safety And Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H319, H315, H302, and H335, indicating that it can cause eye irritation, skin irritation, harm if swallowed, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338), washing with plenty of soap and water in case of skin contact (P302+P352), calling a POISON CENTER or doctor/physician if feeling unwell after ingestion (P301+P312), and removing victim to fresh air and keeping at rest in a position comfortable for breathing if inhaled (P304+P340) .

properties

IUPAC Name

1-bromo-4-chloro-5-fluoro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClF/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYAOPGWEAILOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70716484
Record name 1-Bromo-4-chloro-5-fluoro-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-chloro-5-fluoro-2-methylbenzene

CAS RN

1067882-53-4
Record name 1-Bromo-4-chloro-5-fluoro-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1.25 mol of 5-bromo-2-chloro-4-methyl-phenylamine are added to 750 ml of concentrated aqueous HCl and the mixture is stirred at 80° C. until formation of a homogenous suspension, then the mixture is cooled to 0° C. and a solution of 1.38 mmol of sodium nitrite in 330 ml of water is added dropwise over 1 hour. The mixture is stirred for an additional 20 minutes and then a solution of 700 ml of fluoroboric acid (prepared by dissolving 264 g of boric acid in 744 ml of 40% aqueous hydrofluoric acid) is added. After 30 minutes of stirring, the separated fluoroborate is filtered off, washed successively with small amounts of fluoroboric acid solution, ethanol and water, and dried in vacuo. Thermal decomposition of the fluoroborate is carried out in a flask at 130-170° C. The distillate is partitioned between water and diethyl ether. The organic phase is washed successively with 10% aqueous NaOH, 3N aqueous HCl and water, dried over sodium sulfate, filtered and concentrated under reduced pressure. The resulting residue is purified by flash chromatography (SiO2 60 F) to afford the title compound which is identified based on the Rf value.
Quantity
1.25 mol
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
reactant
Reaction Step One
Quantity
1.38 mmol
Type
reactant
Reaction Step Two
Name
Quantity
330 mL
Type
solvent
Reaction Step Two
Quantity
700 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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